Cas no 1150114-58-1 (5-Amino-2,3-difluorophenylboronic Acid)

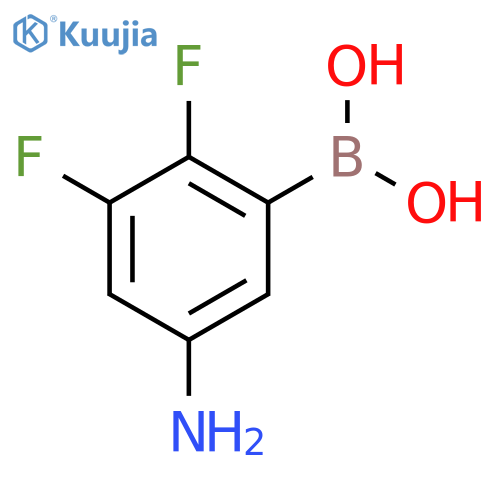

1150114-58-1 structure

商品名:5-Amino-2,3-difluorophenylboronic Acid

CAS番号:1150114-58-1

MF:C6H6BF2NO2

メガワット:172.925148487091

MDL:MFCD11855852

CID:839967

PubChem ID:46739415

5-Amino-2,3-difluorophenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (5-Amino-2,3-difluorophenyl)boronic acid

- 5-Amino-2,3-difluorophenylboronic acid

- ACMC-2099mv

- AG-D-35685

- AK-90702

- ANW-16757

- BD229346

- CTK4A9040

- AKOS006343797

- J-003169

- 5-Amino-2,3-difluorobenzeneboronic acid

- MFCD11855852

- Boronic acid, B-(5-amino-2,3-difluorophenyl)-

- (5-Amino-2,3-difluorophenyl)boronicacid

- DTXSID70675022

- BS-19336

- CHEMBL5193796

- CS-0174870

- 1150114-58-1

- 5-Amino-2,3-difluorophenylboronic Acid

-

- MDL: MFCD11855852

- インチ: InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2

- InChIKey: SYFBUWWMOYGQOG-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1B(O)O)F)F)N

計算された属性

- せいみつぶんしりょう: 173.0459649g/mol

- どういたいしつりょう: 173.0459649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

5-Amino-2,3-difluorophenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D212508-10g |

(5-Amino-2,3-difluorophenyl)boronic acid |

1150114-58-1 | 95% | 10g |

$2495 | 2024-08-03 | |

| Apollo Scientific | PC52053-1g |

5-Amino-2,3-difluorobenzeneboronic acid |

1150114-58-1 | 1g |

£525.00 | 2024-05-25 | ||

| eNovation Chemicals LLC | D212508-5g |

(5-Amino-2,3-difluorophenyl)boronic acid |

1150114-58-1 | 95% | 5g |

$1565 | 2024-08-03 | |

| abcr | AB271253-250 mg |

5-Amino-2,3-difluorophenylboronic acid, 98%; . |

1150114-58-1 | 98% | 250mg |

€382.00 | 2023-04-26 | |

| Chemenu | CM130726-100mg |

(5-amino-2,3-difluorophenyl)boronic acid |

1150114-58-1 | 95% | 100mg |

$304 | 2023-11-24 | |

| TRC | A597060-25mg |

5-Amino-2,3-difluorophenylboronic Acid |

1150114-58-1 | 25mg |

$ 92.00 | 2023-04-19 | ||

| A2B Chem LLC | AA20051-250mg |

5-Amino-2,3-difluorophenylboronic acid |

1150114-58-1 | 98% | 250mg |

$202.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245540-1g |

(5-Amino-2,3-difluorophenyl)boronic acid |

1150114-58-1 | 98% | 1g |

¥6008.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D212508-10g |

(5-Amino-2,3-difluorophenyl)boronic acid |

1150114-58-1 | 95% | 10g |

$2495 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245540-250mg |

(5-Amino-2,3-difluorophenyl)boronic acid |

1150114-58-1 | 98% | 250mg |

¥2462.00 | 2024-08-09 |

5-Amino-2,3-difluorophenylboronic Acid 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1150114-58-1 (5-Amino-2,3-difluorophenylboronic Acid) 関連製品

- 873566-74-6(5-Amino-2-fluorophenylboronic Acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1150114-58-1)5-Amino-2,3-difluorophenylboronic Acid

清らかである:99%

はかる:1g

価格 ($):460.0